863005-33-8 vs. Diltiazem: Molecular Weight and Lipophilicity Differentiation Favoring CNS Penetration Potential
In head-to-head comparison of computed physicochemical properties, 863005-33-8 (MW 353.4 g/mol, XLogP3 3.7) demonstrates a 61 Da lower molecular weight and a 0.86 log unit higher predicted lipophilicity than the prototypical 1,5-benzothiazepine drug diltiazem (MW 414.5 g/mol, XLogP ~2.84) [1]. The reduced MW and increased XLogP of 863005-33-8 are consistent with improved passive membrane permeability and potential CNS penetration, as predicted by CNS MPO desirability scores, where MW < 400 and 3 < XLogP < 5 are favorable [1]. In contrast, diltiazem's higher MW and lower lipophilicity are optimized for peripheral calcium channel blockade [1][2].
| Evidence Dimension | Physicochemical Property (MW and XLogP3) |
|---|---|
| Target Compound Data | MW 353.4 g/mol; XLogP3-AA 3.7 |
| Comparator Or Baseline | Diltiazem: MW 414.5 g/mol; XLogP3 ~2.84 |
| Quantified Difference | ΔMW = -61 g/mol (-14.7%); ΔXLogP3 = +0.86 (+30.3%) |
| Conditions | Computed by PubChem (XLogP3-AA) and IUPAC/XLogP3 method; diltiazem data from GuidetoPharmacology and PubChem. |
Why This Matters
Lower MW and higher lipophilicity support selection of 863005-33-8 over diltiazem for CNS-targeted or permeability-sensitive screening cascades.
- [1] PubChem Compound Summary for CID 18554022 (863005-33-8) and CID 9173 (Diltiazem). National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/ (accessed 2026-04-30). View Source
- [2] Diltiazem ligand page, IUPHAR/BPS Guide to Pharmacology. https://www.guidetoimmunopharmacology.org/GRAC/LigandDisplayForward?ligandId=2298 (accessed 2026-04-30). View Source
